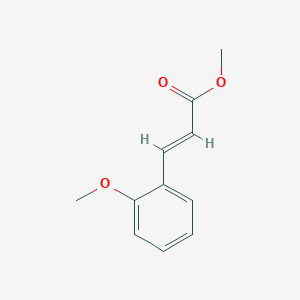

Methyl 3-(2-methoxyphenyl)acrylate

Description

The Role of Acrylate (B77674) Esters as Versatile Building Blocks in Modern Organic Synthesis

Acrylate esters are a class of organic compounds that serve as fundamental building blocks in a myriad of synthetic transformations. chemicalbook.comsigmaaldrich.com Their utility stems from their bifunctional nature, possessing both a vinyl group and a carboxylate group. chemicalbook.com This duality allows them to participate in a wide range of chemical reactions, making them highly versatile intermediates.

The electron-withdrawing nature of the ester group renders the double bond susceptible to various nucleophilic addition reactions, most notably the Michael addition. chemicalbook.com This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Furthermore, the double bond of acrylate esters can act as a dienophile in Diels-Alder reactions, providing a pathway to construct complex cyclic systems. They are also capable of undergoing polymerization to form polyacrylates, a widely used class of polymers with diverse applications. georganics.sk The ester functionality itself can be readily transformed through reactions such as hydrolysis, transesterification, and amidation, further expanding their synthetic potential. chemicalbook.com

Significance of the 2-Methoxyphenyl Moiety in Designing Organic Compounds

The 2-methoxyphenyl group, also known as the o-anisyl group, is a common structural motif in a variety of organic molecules, including natural products and pharmacologically active compounds. The presence of the methoxy (B1213986) group at the ortho position of the phenyl ring imparts specific electronic and steric properties to the molecule.

Electronically, the methoxy group is an electron-donating group through resonance and can influence the reactivity of the aromatic ring in electrophilic substitution reactions. It can also participate in hydrogen bonding and metal coordination, which is crucial in the design of ligands for catalysis and materials with specific optical properties. google.com The steric bulk of the methoxy group can direct the regioselectivity of reactions occurring at or near the phenyl ring. This steric hindrance can be strategically employed to control the three-dimensional architecture of a molecule. Compounds containing the 2-methoxyphenyl moiety have been investigated for a range of biological activities, including antioxidant and antimicrobial properties. google.com

Establishing the Academic Research Focus on Methyl 3-(2-methoxyphenyl)acrylate

While broad research exists on acrylate esters and compounds containing the 2-methoxyphenyl group, dedicated academic focus on this compound itself appears to be more specialized. Much of the available information is found within the context of larger studies on related compounds or in patents detailing synthetic methodologies for classes of molecules.

Research efforts touching upon this specific compound often revolve around its synthesis and its potential as a precursor for more complex molecular architectures. For instance, synthetic methods for 3-methoxy-2-aryl methyl acrylate compounds have been developed, providing pathways to access this class of molecules. google.compatsnap.com The reactivity of the acrylate system, in conjunction with the electronic nature of the 2-methoxyphenyl ring, makes it a subject of interest for exploring novel reaction pathways and synthesizing new chemical entities.

Overview of Key Research Areas and Challenges in its Study

The primary areas of research involving this compound and its analogs encompass synthetic methodology, reactivity studies, and exploration of its utility as a building block. A significant focus is on developing efficient and stereoselective methods for its synthesis, often as part of a broader effort to create libraries of substituted acrylate esters for various applications.

A key challenge lies in controlling the stereochemistry of the double bond during synthesis, as the E and Z isomers can exhibit different reactivity and properties. The influence of the 2-methoxy group on the reactivity of the acrylate system, particularly in polymerization and cycloaddition reactions, is another area of active investigation. Furthermore, exploring the full potential of this compound as a precursor in the synthesis of biologically active molecules and functional materials remains an ongoing endeavor. The development of catalytic systems that can selectively transform specific functionalities within the molecule is a continuous challenge for synthetic chemists working in this area.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(2-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-8H,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMNDLLGEGVMQQ-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901257958 | |

| Record name | Methyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901257958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98288-15-4 | |

| Record name | Methyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98288-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901257958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 3 2 Methoxyphenyl Acrylate and Structural Analogs

Direct Synthetic Routes to Methyl 3-(2-methoxyphenyl)acrylate

Direct C-C bond formation strategies, particularly palladium-catalyzed cross-coupling reactions, represent the most efficient and versatile methods for the synthesis of this compound. The Heck reaction, a cornerstone of modern organic synthesis, provides a powerful tool for the arylation of olefins.

Palladium-Catalyzed Oxidative Heck Reactions

The oxidative Heck reaction, also known as the Fujiwara-Moritani reaction, enables the direct coupling of an arene C-H bond with an alkene. This approach is highly atom-economical as it avoids the pre-functionalization of the aromatic starting material.

Recent advancements in Heck catalysis have focused on the development of more sustainable and cost-effective protocols. Ligand-free palladium catalysis has emerged as an attractive strategy, obviating the need for expensive and often air-sensitive phosphine ligands. While specific examples for the ligand-free synthesis of this compound are not extensively detailed in the literature, general protocols for the Heck reaction of aryl halides with methyl acrylate (B77674) under ligand-free conditions have been established.

For instance, the vinylation of iodobenzene with methyl acrylate has been successfully achieved using supported palladium catalysts in N-methylpyrrolidone in the presence of a base, without the need for additional ligands. nih.gov In these systems, it is believed that dissolved palladium species are the active catalysts, which can redeposit onto the support after the reaction is complete. nih.gov The use of mixed organic and inorganic bases, such as triethylamine and sodium carbonate, has been shown to be effective in promoting the reaction rate and catalyst recyclability. nih.gov

Furthermore, base-free Heck-type reactions have also been developed, for example, in the coupling of benzylammonium salts with alkenes, which proceed to give exclusively the conjugated products. nih.gov These methodologies, while not yet explicitly demonstrated for 2-methoxyphenyl derivatives, suggest the potential for developing ligand- and base-free systems for the synthesis of this compound.

A general representation of a ligand-free Heck reaction is shown below:

A general scheme for a ligand-free palladium-catalyzed Heck reaction between an aryl halide and methyl acrylate.

A general scheme for a ligand-free palladium-catalyzed Heck reaction between an aryl halide and methyl acrylate.Table 1: Representative Conditions for Ligand-Free Heck Reactions

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Methyl acrylate | Pd/C | Triethylamine/Sodium Carbonate | N-Methylpyrrolidone | High | nih.gov |

| 4-Bromoanisole | Ethyl acrylate | Pd/Ni complex | Not specified | Not specified | High | researchgate.net |

The Suzuki-Miyaura coupling, another powerful palladium-catalyzed reaction, typically involves the coupling of an organoboron compound with an organohalide. While the direct coupling of arylboronic acids with unactivated alkenes is less common than the traditional Suzuki-Miyaura reaction, methods for such transformations are emerging. These reactions often proceed via a Heck-type mechanism after transmetalation of the boronic acid to the palladium center.

The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com For the coupling of 2-methoxyphenylboronic acid with methyl acrylate, a palladium(0) catalyst would first undergo oxidative addition with a suitable halide or triflate. Subsequent transmetalation with the 2-methoxyphenylboronic acid, followed by migratory insertion of methyl acrylate and β-hydride elimination, would yield the desired product.

Other Established Acrylate Synthesis Protocols

Beyond the direct oxidative Heck reaction, the traditional Mizoroki-Heck reaction remains a highly reliable and widely used method for the synthesis of cinnamate (B1238496) esters. This reaction involves the coupling of an aryl halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.

The Heck reaction of 2-bromoanisole with methyl acrylate would be a direct and efficient route to this compound. The reaction generally proceeds with high regio- and stereoselectivity, typically favoring the formation of the trans (E) isomer. mdpi.com The mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

Table 2: Typical Conditions for Mizoroki-Heck Reactions of Aryl Halides with Acrylates

| Aryl Halide | Acrylate | Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|---|

| Aryl Iodide | Methyl acrylate | Pd(OAc)₂ | None | Triethylamine/Na₂CO₃ | NMP | High |

| Aryl Bromide | n-Butyl acrylate | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] | NHC | K₂CO₃ | DMF | Good to Excellent |

Stereoselective Approaches to this compound Isomers and Derivatives

The control of geometric isomerism is a critical aspect of organic synthesis, as the E and Z isomers of a compound can exhibit significantly different physical, chemical, and biological properties. In the context of this compound, achieving high stereoselectivity is essential for many of its potential applications.

Control of Geometric Isomerism (E/Z) in Synthesis

The Mizoroki-Heck reaction typically exhibits a high preference for the formation of the thermodynamically more stable trans (E) isomer. This selectivity arises from the syn-migratory insertion of the alkene into the aryl-palladium bond, followed by syn-β-hydride elimination from the most stable conformation of the resulting alkyl-palladium intermediate. mdpi.com

However, the E/Z selectivity of the Heck reaction can be influenced by several factors, including the nature of the catalyst, ligands, solvent, and the electronic and steric properties of the substrates. For instance, it has been demonstrated that by destabilizing the transition state of the typical 2,1-insertion of methyl acrylate through steric interactions, the regioselectivity can be inverted. nih.gov This principle suggests that careful ligand design could also be employed to influence the E/Z selectivity of the β-hydride elimination step.

While the majority of Heck reactions involving acrylates yield the E-isomer, specific conditions can be employed to favor the Z-isomer. For example, the intramolecular Heck reaction has been shown to produce Z-isomers under certain conditions. nih.gov Although less common for intermolecular reactions, the choice of a bulky ligand or specific additives could potentially alter the conformational preferences of the palladium intermediate, leading to an increased proportion of the Z-isomer.

For the synthesis of this compound, the ortho-methoxy group may exert a steric or electronic influence on the transition state of the Heck reaction, potentially affecting the E/Z ratio of the product. However, without specific experimental data for this particular substrate, it is presumed that standard Heck conditions would predominantly yield the E-isomer. Further research into ligand effects and reaction optimization would be necessary to achieve selective synthesis of the Z-isomer.

Enantioselective Synthesis Strategies for Chiral Acrylates

The generation of chiral centers in acrylate structures is a significant objective in asymmetric synthesis, providing access to optically active molecules with potential applications in materials science and pharmaceuticals. The Morita-Baylis-Hillman (MBH) reaction stands out as a highly effective, atom-economical method for creating densely functionalized chiral molecules from simple precursors.

Organocatalysis has been pivotal in advancing the asymmetric MBH reaction. Chiral phosphines, for instance, have been employed to catalyze the reaction between various aromatic aldehydes and activated alkenes like methyl acrylate. Research has demonstrated that enantiomerically pure phosphines containing an aziridine moiety can exhibit high catalytic activity, yielding the corresponding chiral allylic alcohols with excellent enantiomeric excess (ee), in some cases reaching up to 98% ee. The choice of catalyst enantiomer directly dictates the absolute configuration of the product. wikipedia.org

Bifunctional catalysts that possess both Lewis acidic and Brønsted base properties have also been developed to promote the asymmetric aza-MBH reaction. For example, complexes of rare earth metal alkoxides, such as La(O-iPr)₃, with linked-BINOL ligands can effectively catalyze the reaction of N-diphenylphosphinoyl imines with methyl acrylate. nih.gov These systems have proven successful for a broad range of imines, including aryl, heteroaryl, alkenyl, and even isomerizable alkyl imines, affording products in high yields (up to 99%) and high enantioselectivities (up to 98% ee). nih.gov Kinetic studies support a mechanism where the catalyst's Brønsted basicity is crucial for promoting the reaction. nih.gov

Another class of effective organocatalysts includes cinchona alkaloids and their derivatives. β-isocupreidine (β-ICD), for example, has been identified as a potent catalyst for the MBH reaction of acrylates with various aldehydes. mdpi.comorganic-chemistry.org The C6'-OH group on the catalyst is believed to play a critical role by facilitating the key proton transfer step through an intramolecular relay process, leading to high enantioselectivities. mdpi.com This strategy has been successfully applied to the reaction of isatins with acrylates, providing a novel route to biologically significant chiral 3-hydroxy-2-oxindoles in excellent yields and ee. mdpi.com

Table 1: Organocatalysts in Asymmetric Morita-Baylis-Hillman (MBH) Reactions of Acrylates

| Catalyst Type | Reactants | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Aziridine-Phosphine | Aromatic Aldehyde + Methyl Acrylate | Chiral Allylic Alcohol | High | Up to 98% | wikipedia.org |

| La(O-iPr)₃ / Linked-BINOL | N-Phosphinoyl Imine + Methyl Acrylate | Chiral β-Amino Acrylate | 67-99% | 81-98% | nih.gov |

| β-Isocupreidine (β-ICD) | Isatin + Acrylate | Chiral 3-Hydroxy-2-oxindole | Good | Excellent | mdpi.com |

Synthesis of Key Intermediates and Functionalized Precursors

A key intermediate for the synthesis of various derivatives is (E)-methyl 2-(2-(halomethyl)phenyl)-3-methoxyacrylate. The synthesis of the chloro-analog provides a clear blueprint for accessing the bromo-derivative. A common and effective route starts from 3-isochromanone. chemistryviews.orgmdpi.comgoogle.com

This multi-step synthesis proceeds via the following sequence:

Condensation: The process begins with the condensation of 3-isochromanone with an orthoformate, typically trimethyl orthoformate, in the presence of an acid catalyst like glacial acetic acid. chemistryviews.orggoogle.com This reaction opens the lactone ring and forms a key methoxy (B1213986) methylene intermediate.

Halogenation: The intermediate is then treated with a halogenating agent. For the bromo-derivative, thionyl bromide would be used, analogous to the use of thionyl chloride for the chloro-derivative. chemistryviews.orgmdpi.com This step introduces the reactive bromomethyl group onto the phenyl ring.

Esterification: Finally, the reaction of the resulting acid chloride with methanol (B129727) yields the target product, Methyl-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate. chemistryviews.orggoogle.com

Enamides are versatile nitrogen-containing building blocks in organic synthesis due to the ambiphilic nature of their double bond. nih.gov They serve as stable enamine surrogates and are valuable precursors for further derivatization, including their use in constructing more complex acrylate-containing molecules.

Classical methods for enamide synthesis include the condensation of ketones with amides or the Curtius rearrangement. nih.gov However, modern methods have focused on more direct and efficient approaches. A significant recent development is the direct synthesis of enamides from amides via electrophilic activation. chemistryviews.orgnih.gov This one-step protocol avoids the need for pre-functionalized substrates. The reaction typically involves treating the amide with a combination of a strong base, such as lithium hexamethyldisilazide (LiHMDS), and an electrophilic activator like triflic anhydride (Tf₂O) at low temperatures. chemistryviews.org This process is believed to proceed through an activated iminium triflate intermediate and is applicable to both N-cyclic and N-acyclic amides. chemistryviews.orgnih.gov

Furthermore, stereospecific synthesis of Z-enamides has been achieved from α-amino ketones and alkynyl esters, where hydrogen bonding is thought to control the stereochemical outcome. openstax.org The development of synthetic strategies to access enamides with carbon-centered chirality is also an area of growing interest, with methods emerging that allow for efficient chirality transfer to produce novel γ-chiral, trifluoromethylated enamides from α-chiral allylic amines. nih.gov These prepared enamides, with their diverse substitution patterns and stereochemistries, are valuable precursors for subsequent chemical transformations, including cycloadditions and cross-coupling reactions to generate complex acrylate derivatives. nih.gov

Strategies for the Synthesis of Complex this compound Derivatives

The incorporation of heterocyclic moieties into the acrylate backbone is a key strategy for synthesizing complex derivatives with novel properties.

Pyrrolidinone Rings: Pyrrolidinone-functionalized acrylates can be synthesized and subsequently polymerized to create advanced materials. A primary method for this is Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. researchgate.netnih.gov Monomers such as 2-(N-acryloyloxy)ethyl pyrrolidone (NAEP) can be polymerized in a controlled manner using RAFT agents to produce well-defined homopolymers or block copolymers. researchgate.net These polymerization techniques, including RAFT aqueous emulsion polymerization, allow for the synthesis of structured nanoparticles. ugent.be An alternative approach involves the copolymerization of acrylates with isocyanides, followed by a cyclization of the isocyanide units within the polymer backbone to form the pyrrolidinone ring structure. google.com

Isoxazole Rings: The isoxazole ring is commonly constructed using 1,3-dipolar cycloaddition reactions, where an acrylate can serve as the dipolarophile. A versatile, metal-free method involves the reaction of α-azido acrylates with aromatic oximes. researchgate.netnih.gov In this one-pot cascade, the oxime is converted in situ to a nitrile oxide, which then undergoes a [3+2] cycloaddition with the α-azido acrylate to form a 3,4,5-trisubstituted isoxazole. researchgate.net Another approach is the base-catalyzed condensation of primary nitro compounds with electron-deficient olefins like methyl acrylate. nih.gov This reaction can proceed through a cycloaddition-condensation pathway to yield isoxazole derivatives. These methods provide efficient and flexible routes to isoxazole-containing acrylates under mild conditions. researchgate.netnih.gov

Table 2: Synthetic Routes to Heterocycle-Functionalized Acrylates

| Heterocycle | Synthetic Strategy | Key Reactants | Key Features | Reference |

|---|---|---|---|---|

| Pyrrolidinone | RAFT Polymerization | 2-(N-acryloyloxy)ethyl pyrrolidone (NAEP) | Controlled polymerization, synthesis of block copolymers and nanoparticles. | researchgate.netugent.be |

| Isoxazole | 1,3-Dipolar Cycloaddition | α-Azido Acrylate + Aromatic Oxime | Metal-free, one-pot cascade, mild conditions. | researchgate.net |

| Isoxazole | Cycloaddition-Condensation | Primary Nitro Compound + Methyl Acrylate | Base-catalyzed, versatile for various substituted nitro compounds. | nih.gov |

Modification of the 2-methoxyphenyl ring provides a direct route to a wide array of structural analogs. Functionalization can be targeted at either the aromatic C-H bonds or the methoxy group.

Aryl Position Functionalization: Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the aryl ring. The Mizoroki-Heck reaction, for example, allows for the coupling of aryl halides with various acrylates and acrylamides. nih.gov This provides a direct method to introduce alkenyl groups onto the aromatic core. Similarly, the Suzuki cross-coupling reaction enables the formation of C-C bonds between an aryl halide (or triflate) and an organoboron compound, such as an arylboronic acid. researchgate.net This reaction is highly versatile and tolerates a broad range of functional groups, allowing for the synthesis of diverse biaryl structures.

Alkoxy Position Functionalization: The methoxy group (-OCH₃) can be chemically altered, most commonly through ether cleavage to reveal a phenolic hydroxyl group (-OH). This transformation typically requires strong acids like HBr or HI, or Lewis acids such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃). wikipedia.orgugent.be The cleavage of aryl methyl ethers is a standard procedure in organic synthesis. organic-chemistry.org Once the hydroxyl group is exposed, it can serve as a handle for further functionalization. For example, it can be re-alkylated with different alkyl halides to introduce longer or more complex alkoxy chains, or it can be converted into other functional groups like carbamates or sulfamates, which themselves can be partners in cross-coupling reactions. This two-step sequence of demethylation followed by derivatization significantly expands the structural diversity achievable from the parent methoxyphenyl acrylate scaffold.

Mechanistic Investigations and Chemical Transformations of Methyl 3 2 Methoxyphenyl Acrylate

Mechanistic Studies of Catalyzed Reactions

The transformation of Methyl 3-(2-methoxyphenyl)acrylate can be efficiently achieved using transition metal catalysts, particularly palladium. Understanding the underlying mechanisms of these reactions is crucial for controlling their outcomes and developing new synthetic methodologies.

Understanding Palladium-Catalyzed Reaction Pathways

Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, are powerful tools for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgchem-station.com The reaction of an aryl halide with this compound would proceed through a well-established catalytic cycle. wikipedia.org

The generally accepted mechanism for the Mizoroki-Heck reaction involves the following key steps:

Oxidative Addition: A Pd(0) catalyst precursor, often generated in situ, undergoes oxidative addition with an aryl or vinyl halide (R-X) to form a Pd(II) species. wikipedia.orglibretexts.org

Olefin Coordination and Insertion: The acrylate (B77674), this compound, then coordinates to the palladium center. This is followed by migratory insertion of the acrylate into the Pd-R bond. chem-station.comlibretexts.org This step is crucial for the formation of the new carbon-carbon bond.

β-Hydride Elimination: After the insertion, a β-hydride elimination from the resulting alkylpalladium intermediate occurs to form the substituted alkene product and a palladium-hydride species. chem-station.com

Reductive Elimination: The catalytic cycle is completed by the reductive elimination of HX from the palladium-hydride species, typically facilitated by a base, which regenerates the active Pd(0) catalyst. wikipedia.org

The regioselectivity of the acrylate insertion is a critical aspect of the reaction mechanism. For electron-deficient olefins like methyl acrylate, the insertion typically occurs in a 2,1-fashion, where the aryl group adds to the β-carbon of the acrylate, and the palladium attaches to the α-carbon. nih.govscispace.comsjtu.edu.cn However, steric and electronic factors, including the nature of the ligands on the palladium catalyst, can influence this regioselectivity. nih.govscispace.comsjtu.edu.cn

Below is a table summarizing the key steps in the Mizoroki-Heck reaction pathway for this compound.

| Step | Description | Intermediate Species |

| 1 | Oxidative Addition | R-Pd(II)-X |

| 2 | Olefin Coordination & Insertion | (Acrylate)Pd(II) Complex -> R-CH(CO2Me)-CH(Ar)-Pd(II)-X |

| 3 | β-Hydride Elimination | H-Pd(II)-X + Substituted Alkene |

| 4 | Catalyst Regeneration | Pd(0) + HX + Base |

Insights into Stereocontrol Mechanisms in Acrylate Transformations

Achieving stereocontrol in the transformations of acrylates is a significant goal in asymmetric synthesis. In the context of palladium-catalyzed reactions like the Heck reaction, the use of chiral ligands can induce enantioselectivity, leading to the formation of a single enantiomer of the product. chem-station.com

Chiral bidentate phosphine ligands, such as BINAP, are commonly employed to create a chiral environment around the palladium center. libretexts.org This chiral catalyst complex can then differentiate between the two prochiral faces of the acrylate double bond during the coordination and insertion steps, leading to an enantiomerically enriched product. The degree of stereocontrol is influenced by several factors, including the structure of the chiral ligand, the nature of the substrate, and the reaction conditions. libretexts.org For intramolecular Heck reactions, high levels of asymmetric induction have been achieved, demonstrating the power of this approach for constructing chiral molecules. chem-station.com

Exploration of Chemical Reactivity at the Acrylate Double Bond

The carbon-carbon double bond in this compound is activated towards nucleophilic and radical attack due to the electron-withdrawing nature of the ester group.

Addition Reactions and Their Regioselectivity

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles, including amines, thiols, and carbanions. nih.govrsc.org

The regioselectivity of these addition reactions is highly predictable. The nucleophile will preferentially attack the β-carbon of the acrylate, which bears a partial positive charge, leading to the formation of a stable enolate intermediate that is subsequently protonated. This type of reaction, known as the Michael addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic chemistry. nih.govrsc.org

The table below shows examples of nucleophiles that can undergo Michael addition with acrylates and the corresponding product types.

| Nucleophile | Product Type |

| Amines (R2NH) | β-Amino esters |

| Thiols (RSH) | β-Thio esters |

| Malonates (CH2(CO2R)2) | Substituted glutarates |

| Organocuprates (R2CuLi) | β-Alkylated esters |

The efficiency and selectivity of the Michael addition can be influenced by the choice of catalyst, which can range from bases to Lewis acids and even organocatalysts. researchgate.netchemrxiv.org

Radical Functionalization Pathways

The double bond of this compound can also participate in radical reactions. Radical addition to the double bond can be initiated by various radical initiators or through photoredox catalysis. acs.org In these reactions, a radical species adds to the double bond, generating a new radical intermediate which can then undergo further reactions, such as hydrogen atom abstraction or cyclization.

For instance, the radical sulfonylation of a structurally similar compound, methyl (Z)-2-(bromomethyl)-3-(3-methoxyphenyl)acrylate, has been reported, demonstrating the feasibility of radical functionalization in this class of molecules. thieme-connect.com Furthermore, photocatalytic methods have been developed for the radical addition of α-amino C–H bonds across Michael acceptors, indicating a pathway for the formation of complex amino acid derivatives. acs.org The involvement of radical intermediates has also been proposed in the synthesis of 2-piperidinones from acrylates. nih.gov These examples suggest that the double bond of this compound is susceptible to attack by a variety of radical species, offering a complementary approach to ionic addition reactions for its functionalization.

Derivatization and Formation of Novel Molecular Architectures

This compound is a valuable precursor for the synthesis of more complex and novel molecular architectures. The presence of multiple functional groups—the acrylate, the methoxy (B1213986) group, and the aromatic ring—allows for a wide range of chemical transformations.

For example, acrylate derivatives are used as key building blocks in the synthesis of various heterocyclic compounds and natural product analogs. They can be transformed into butenolide-acrylate conjugates, which have shown biological activity. nih.gov The synthesis of dihydropyranoindoles has also been achieved using acrylate intermediates. mdpi.com

Furthermore, cinnamic acid esters, which are structurally related to this compound, are prevalent in nature and serve as precursors for the synthesis of various bioactive molecules. mdpi.com The derivatization of the acrylate moiety, for instance, through reactions at the double bond or hydrolysis of the ester followed by amide formation, can lead to a diverse array of compounds with potentially interesting biological or material properties. unimi.itnih.gov

Cyclization Reactions Leading to Fused Ring Systems

The structural arrangement of this compound, specifically the presence of a methoxy group ortho to the acrylate side chain, makes it a suitable precursor for the synthesis of coumarins, a class of fused-ring systems (specifically, benzopyran-2-ones). The formation of the coumarin core from this substrate typically involves an intramolecular cyclization.

The key transformation is an acid- or heat-catalyzed intramolecular trans-esterification. The process is initiated by the cleavage of the methyl ether on the aromatic ring to yield a free hydroxyl group. This step is crucial as the phenolic hydroxyl group is the nucleophile that attacks the ester carbonyl to close the ring. Once the ortho-hydroxy cinnamate (B1238496) intermediate is formed, the cyclization proceeds. The reaction of various phenols with acrylates can yield coumarin products, often through an oxidative coupling mechanism. encyclopedia.pub For instance, the reaction of phenols with ethyl acrylate in the presence of an oxidant like K₂S₂O₈ can produce the corresponding coumarins in moderate to good yields. encyclopedia.pub

A plausible mechanistic pathway for the cyclization of this compound to a coumarin is outlined below:

Demethylation: The ortho-methoxy group is converted to a hydroxyl group, forming Methyl 3-(2-hydroxyphenyl)acrylate. This step typically requires a Lewis acid or other demethylating agents.

Intramolecular Cyclization: The newly formed phenolic hydroxyl group acts as a nucleophile, attacking the electron-deficient carbon of the ester carbonyl. This forms a six-membered heterocyclic ring intermediate.

Elimination: A molecule of methanol (B129727) is eliminated from the intermediate, resulting in the formation of the stable, aromatic coumarin ring system.

This type of cyclization is a fundamental method for synthesizing the coumarin scaffold, which is prevalent in many biologically active compounds. nih.govacgpubs.org

Table 1: Examples of Reagents for Coumarin Synthesis

| Starting Material Type | Reagent/Catalyst | Reaction Type | Fused Ring Product |

| o-Hydroxyaldehydes | Active Methylene Compounds (e.g., malonic acid) | Knoevenagel Condensation | Coumarin-3-carboxylic acid |

| Phenols | β-Ketoesters (e.g., ethyl acetoacetate) | Pechmann Condensation | Substituted Coumarin |

| Phenols | Cinnamic Acids / Acrylates | Oxidative Cyclization | Substituted Coumarin |

| Salicylaldehydes | Phenylacetic Acids | Perkin Condensation | 3-Arylcoumarin |

Reactions with Nitrogen-Containing Nucleophiles

The electron-deficient double bond in this compound is susceptible to conjugate addition by nucleophiles. A prominent example of this reactivity is the aza-Michael addition, which involves the 1,4-addition of a nitrogen-containing nucleophile, such as a primary or secondary amine, to the α,β-unsaturated ester. researchgate.net This reaction is a highly efficient method for forming carbon-nitrogen bonds and synthesizing β-amino acid derivatives. researchgate.net

The mechanism of the aza-Michael addition is generally base-catalyzed, although it can sometimes proceed without a catalyst. researchgate.netresearchgate.net The reaction involves the nucleophilic attack of the amine on the β-carbon of the acrylate. This creates a zwitterionic enolate intermediate, which is then protonated to yield the final β-amino ester product. The proton transfer step can be facilitated by the amine reactant itself or by a protic solvent. whiterose.ac.uk

Mechanism Steps:

Nucleophilic Attack: A primary or secondary amine attacks the β-carbon of the acrylate double bond.

Formation of Intermediate: A resonance-stabilized enolate intermediate is formed.

Proton Transfer: A proton is transferred from the protonated amine (or another proton source) to the α-carbon, yielding the final product.

The reaction is highly atom-economical and can often be carried out under mild conditions. researchgate.net The presence of the o-methoxyphenyl group may sterically hinder the approach of the nucleophile to some extent, but the electronic properties of the acrylate system remain the dominant factor driving the reaction. The palladium-catalyzed asymmetric aza-Michael addition of aniline to α,β-unsaturated N-imides has been studied in detail, revealing that the binding of the nucleophile to the catalyst can be a rate-limiting step and that product inhibition is possible. nih.gov

Table 2: Factors Influencing the Aza-Michael Addition

| Factor | Influence on Reaction |

| Nucleophile | Stronger nucleophiles (e.g., aliphatic amines) react faster than weaker ones (e.g., aromatic amines). researchgate.net |

| Catalyst | Lewis acids or bases can be used to activate the substrate or the nucleophile, increasing the reaction rate. whiterose.ac.uk |

| Solvent | Protic solvents can facilitate the proton transfer step. Low-polarity solvents can suppress unwanted side reactions. whiterose.ac.uk |

| Steric Hindrance | Bulky substituents on the amine or the acrylate can slow the reaction rate. |

Polymerization and Copolymerization Studies

Insertion Polymerization Mechanisms and Reactivity with Olefins

Insertion polymerization, particularly using late-transition metal catalysts like palladium, is a key method for producing polyacrylates with controlled architectures. acs.org The polymerization of this compound via this mechanism would involve the coordination of the monomer's double bond to a palladium metal center, followed by its insertion into a palladium-alkyl bond.

Studies on related monomers show that the reactivity of acrylates in insertion polymerization is highly sensitive to steric and electronic factors. For example, in palladium-catalyzed systems, methyl acrylate (MA) shows a significantly higher reactivity and incorporation rate compared to methyl methacrylate (B99206) (MMA). d-nb.infonih.govuni-konstanz.de This difference is attributed to the steric bulk of the α-methyl group in MMA, which disfavors the insertion step. d-nb.infonih.gov this compound, lacking an α-substituent, would be expected to have reactivity more akin to MA, although the bulky ortho-substituted phenyl group could influence coordination and insertion rates.

These palladium catalysts can also facilitate the copolymerization of acrylates with non-polar olefins like ethylene (B1197577). acs.org This allows for the synthesis of functionalized polyolefins, where the ester groups are incorporated into the polymer backbone. The tolerance of these catalysts to polar functional groups is a key advantage over traditional Ziegler-Natta catalysts. acs.org However, catalyst poisoning by the coordination of the ester's carbonyl oxygen to the metal center is a potential deactivation pathway that must be managed. d-nb.info

Table 3: Comparison of Reactivity in Insertion Polymerization

| Monomer | Catalyst System | Key Finding | Reference |

| Methyl Acrylate (MA) | [{(P^O)PdMe(L)}] | Readily incorporates into polymer chains. | d-nb.infonih.gov |

| Methyl Methacrylate (MMA) | [{(P^O)PdMe(L)}] | Shows at least 100-fold lower preference for incorporation compared to MA due to steric hindrance. | d-nb.infonih.govuni-konstanz.de |

| Ethylene / Acrylate | Phosphinesulfonato Palladium(II) | Produces copolymers with acrylate units incorporated into a polyethylene backbone. | acs.org |

Free-Radical Polymerization of Acrylate Monomers

Free-radical polymerization is a common and robust method for polymerizing acrylate monomers. The process is characterized by three main stages: initiation, propagation, and termination.

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) thermally or photochemically decomposes to form primary radicals. These radicals then add to the double bond of a monomer molecule to create an initiated monomer radical.

Propagation: The newly formed radical rapidly adds to successive monomer units, leading to the growth of the polymer chain. acs.org The rate of propagation is a critical factor determining the final molecular weight of the polymer. ugent.beresearchgate.net

Termination: The growth of polymer chains is halted, typically through the combination of two growing radical chains or by disproportionation.

Table 4: Propagation Rate Constants for Various Acrylate Monomers

| Monomer | Propagation Rate Constant (k_p) [L mol⁻¹ s⁻¹] | Conditions |

| Methyl Acrylate (MA) | ~22,000 | 60 °C |

| Methyl Methacrylate (MMA) | ~830 | 60 °C |

| Ethyl α-fluoroacrylate (EFA) | Data varies based on computational model | DFT Study |

| Ethyl α-chloroacrylate (ECA) | Data varies based on computational model | DFT Study |

Note: Data for MA and MMA are experimental values for comparison. Data for substituted acrylates are often explored via computational models (DFT) to predict reactivity trends. acs.orgresearchgate.net

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the molecular structure of Methyl 3-(2-methoxyphenyl)acrylate. Through various NMR experiments, researchers can map out the carbon framework and the arrangement of protons, confirming the compound's identity and stereochemistry.

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of hydrogen atoms within the molecule. For the E-isomer of this compound, the analysis of chemical shifts (δ) and coupling constants (J) allows for the unambiguous assignment of each proton.

The spectrum typically reveals two doublets in the olefinic region, corresponding to the vinyl protons. The proton attached to the carbon adjacent to the ester group (α-proton) and the proton attached to the carbon adjacent to the aromatic ring (β-proton) exhibit a large coupling constant, characteristic of a trans configuration. The aromatic protons appear as a multiplet, and the methyl esters of the acrylate (B77674) and methoxy (B1213986) groups each show a distinct singlet.

Table 1: Representative ¹H NMR Spectral Data for (E)-Methyl 3-(2-methoxyphenyl)acrylate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Vinyl H (α to COOCH₃) | 6.41 | d | 16.0 |

| Vinyl H (β to COOCH₃) | 7.69 | d | 16.0 |

| Aromatic H | 7.20 - 7.43 | m | - |

| Methoxy (-OCH₃) | 3.81 | s | - |

Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.

The carbonyl carbon of the ester group is typically observed at the downfield end of the spectrum (around 167.6 ppm). beilstein-journals.org The olefinic carbons and the aromatic carbons resonate in the intermediate region, while the methyl carbons of the ester and methoxy groups appear at the upfield end of the spectrum. beilstein-journals.org The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of nearby atoms. libretexts.org

Table 2: Representative ¹³C NMR Spectral Data for (E)-Methyl 3-(2-methoxyphenyl)acrylate

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 167.6 |

| Aromatic C-O | 158.0 |

| Vinyl C (β to COOCH₃) | 140.0 |

| Aromatic C-H | 131.3 |

| Aromatic C-C | 128.6 |

| Aromatic C-H | 123.0 |

| Aromatic C-H | 120.4 |

| Vinyl C (α to COOCH₃) | 117.9 |

| Aromatic C-H | 110.9 |

| Methoxy (-OCH₃) | 55.2 |

Note: Data acquired in CDCl₃. beilstein-journals.org Chemical shifts can vary based on experimental conditions.

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are powerful tools for establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. mdpi.comiupac.org

These techniques, used in conjunction, provide a comprehensive and unambiguous structural elucidation of the compound.

Variable Temperature (VT) NMR studies can provide insights into the dynamic processes occurring within the this compound molecule, such as rotational barriers around single bonds. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can be analyzed to determine the energetic barriers for these processes. For instance, restricted rotation around the C-O bond of the methoxy group or the C-C bond connecting the acrylate moiety to the phenyl ring could be investigated using this technique.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. jeol.com The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

For this compound, the molecular ion peak [M]⁺ is expected at an m/z value corresponding to its molecular weight (192 g/mol ). beilstein-journals.org Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. The fragmentation pattern can provide valuable corroborating evidence for the structure determined by NMR. libretexts.org

Table 3: Predicted Key Fragments in the EI-MS of this compound

| m/z | Possible Fragment Identity |

|---|---|

| 192 | [M]⁺ (Molecular Ion) |

| 161 | [M - OCH₃]⁺ |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry is a critical tool for the unambiguous determination of a compound's elemental composition by measuring its mass with very high precision. For this compound, with the chemical formula C₁₁H₁₂O₃, HR-MS provides an exact mass measurement that can confirm this composition, distinguishing it from other isomers or compounds with the same nominal mass.

The theoretical monoisotopic mass of this compound is calculated to be 192.078644 atomic mass units (amu). chemspider.com An experimental HR-MS analysis would be expected to yield a mass-to-charge ratio (m/z) that is extremely close to this theoretical value, typically within a few parts per million (ppm), thereby verifying the elemental formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₃ |

| Average Mass (amu) | 192.214 |

| Theoretical Monoisotopic Mass (amu) | 192.078644 chemspider.com |

| Expected Experimental m/z | [M+H]⁺ = 193.0859 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry combines the separation capabilities of GC with the detection power of MS, making it an ideal method for assessing the purity of this compound and confirming its identity. The gas chromatogram provides the retention time, a characteristic property under specific analytical conditions, while the mass spectrometer fragments the eluted compound and records the mass-to-charge ratio of these fragments.

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak ([M]⁺) at an m/z of 192, corresponding to its molecular weight. The fragmentation pattern is instrumental for structural confirmation. Key fragmentation pathways for cinnamate (B1238496) esters often involve cleavages at the ester group and benzylic position.

Key Expected Fragmentation Patterns:

Loss of a methoxy radical (-•OCH₃): This would result in a fragment ion at m/z 161.

Loss of the carbomethoxy group (-•COOCH₃): This cleavage would produce a fragment at m/z 133.

Formation of the tropylium ion: Rearrangements can lead to the formation of characteristic aromatic fragments, such as a peak at m/z 77, corresponding to the phenyl cation.

| m/z | Proposed Fragment Identity | Significance |

|---|---|---|

| 192 | [C₁₁H₁₂O₃]⁺ (Molecular Ion) | Confirms molecular weight |

| 161 | [M - •OCH₃]⁺ | Indicates loss from the ester or ether group |

| 133 | [M - •COOCH₃]⁺ | Indicates loss of the methyl ester group |

| 105 | [C₇H₅O]⁺ | A common fragment in methoxy-substituted aromatic compounds |

| 77 | [C₆H₅]⁺ | Suggests the presence of a benzene ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure as an α,β-unsaturated aromatic ester with an ether linkage.

The spectrum is dominated by a strong carbonyl (C=O) stretching band. Because the carbonyl group is conjugated with both a carbon-carbon double bond and an aromatic ring, its absorption frequency is shifted to a lower wavenumber compared to a saturated aliphatic ester. orgchemboulder.com The presence of the aromatic ring and the vinyl group is also confirmed by specific C=C and C-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic & Vinyl (=C-H) vscht.czpressbooks.pub |

| 3000-2850 | C-H Stretch | Aliphatic (Methyl, -CH₃) vscht.cz |

| 1730-1715 | C=O Stretch | α,β-Unsaturated/Aromatic Ester orgchemboulder.comspectroscopyonline.com |

| 1640-1600 | C=C Stretch | Alkene (Vinyl) vscht.cz |

| 1600-1450 | C=C Stretch | Aromatic Ring pressbooks.pub |

| 1280-1250 | C-O Stretch (Asymmetric) | Aromatic Ether & Ester spectroscopyonline.comlibretexts.org |

| 1130-1050 | C-O Stretch (Symmetric) | Aromatic Ether & Ester spectroscopyonline.comlibretexts.org |

| 1000-650 | =C-H Bend (Out-of-plane) | Alkene & Aromatic vscht.cz |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The structure of this compound contains several chromophores—the benzene ring, the carbon-carbon double bond, and the carbonyl group—which form an extended conjugated system.

This conjugation significantly influences the electronic spectrum. The extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the molecule absorbs light at longer wavelengths (a bathochromic shift) compared to its non-conjugated counterparts. libretexts.orgshimadzu.com The primary electronic transitions expected are π → π, which are typically of high intensity. A lower intensity n → π transition, involving the non-bonding electrons on the carbonyl oxygen, may also be observed at a longer wavelength. The methoxy group (-OCH₃) acts as an auxochrome, a group that can modify the absorption of a chromophore, often leading to a further bathochromic shift and an increase in absorption intensity (hyperchromic effect).

| Transition Type | Involved Orbitals | Expected Wavelength Region (λₘₐₓ) | Relative Intensity (ε) |

|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | ~250-320 nm | High |

| n → π | n (non-bonding) → π (antibonding) | >300 nm | Low |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecule's stereochemistry and conformation in the solid state.

| Structural Parameter | Expected Observation/Value | Significance |

|---|---|---|

| Stereochemistry at C=C | Trans (E) configuration | Confirms the geometry of the acrylate double bond. |

| Conformation | The acrylate unit is expected to be largely planar. | Indicates the degree of planarity and conjugation. |

| Dihedral Angle | Angle between the phenyl ring and the acrylate plane. | Defines the overall 3D shape of the molecule. |

| Intermolecular Forces | Potential for C-H···O hydrogen bonds and π-π stacking. | Determines the crystal packing and solid-state properties. |

| Crystal System | e.g., Monoclinic, Orthorhombic | Characterizes the symmetry of the unit cell. |

Computational and Theoretical Investigations of Methyl 3 2 Methoxyphenyl Acrylate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost, making it ideal for the analysis of moderately sized organic molecules like Methyl 3-(2-methoxyphenyl)acrylate.

Geometry Optimization and Conformational Landscapes

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the ground-state geometry. This is achieved through a process called geometry optimization. For a flexible molecule like this compound, which has several rotatable single bonds, a simple optimization is insufficient. A thorough conformational analysis is required to map out the potential energy surface and identify all stable conformers (local minima) and the transition states that connect them.

Researchers would typically perform a systematic scan of the dihedral angles associated with the methoxy (B1213986) group (-OCH₃), the bond between the phenyl ring and the acrylate (B77674) group, and the ester group (-COOCH₃). By rotating these bonds in increments and calculating the energy at each step, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformations. The optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer would then be determined, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p).

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C1-C2 | 1.345 |

| C2-C3 | 1.478 | |

| C3-O1 | 1.221 | |

| C3-O2 | 1.354 | |

| O2-C4 | 1.445 | |

| C5-O3 | 1.367 | |

| O3-C6 | 1.428 | |

| Bond Angle (°) | C1-C2-C3 | 121.5 |

| C2-C3-O1 | 125.8 | |

| C2-C3-O2 | 111.7 | |

| O1-C3-O2 | 122.5 | |

| Dihedral Angle (°) | C(ring)-C(ring)-C1-C2 | 180.0 (trans) |

| C(ring)-O3-C6-H | 0.0 (eclipsed) |

Vibrational Frequency Calculations and Correlation with Experimental Data

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are crucial for several reasons: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), they allow for the calculation of zero-point vibrational energy and thermodynamic properties, and they can be directly compared with experimental infrared (IR) and Raman spectra.

A detailed assignment of the calculated vibrational modes to specific types of atomic motion (e.g., C-H stretching, C=O stretching, phenyl ring breathing) would be carried out. This theoretical assignment is invaluable for interpreting experimental spectra, which can often be complex and difficult to assign empirically. A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the DFT method, leading to a better correlation with experimental data.

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| ν(C=O) | 1755 | 1715 | Carbonyl stretch |

| ν(C=C) | 1650 | 1610 | Alkene C=C stretch |

| νas(C-O-C) | 1280 | 1250 | Asymmetric C-O-C stretch (ester) |

| νs(C-O-C) | 1150 | 1120 | Symmetric C-O-C stretch (ester) |

| ν(O-CH₃) | 2980 | 2950 | Methyl C-H stretch |

| γ(C-H) oop | 980 | 955 | Out-of-plane C-H bend (alkene) |

Electronic Structure Analysis

Beyond molecular geometry and vibrations, DFT provides deep insights into the electronic nature of a molecule, which is fundamental to understanding its reactivity and spectroscopic properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Band Gap Energy

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted phenyl ring and the C=C double bond, while the LUMO would be expected to be centered on the electron-withdrawing acrylate moiety, particularly the C=C-C=O conjugated system. Analysis of the spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It provides a picture of the "natural" Lewis structure by analyzing the wave function in terms of localized bonds and lone pairs. The analysis quantifies the stabilization energy (E⁽²⁾) associated with interactions between filled (donor) NBOs and empty (acceptor) NBOs.

Table 4: Hypothetical Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Interaction Type |

| π(C=C) (ring) | π(C=C) (ring) | 20.5 | Intramolecular π-delocalization |

| π(C=C) (acrylate) | π(C=O) | 18.2 | Conjugation |

| n₂(O) (methoxy) | π(C-C) (ring) | 5.8 | Hyperconjugation |

| n₂(O) (ester carbonyl) | π(C=C) (acrylate) | 2.5 | Hyperconjugation |

Molecular Electrostatic Potential (MEP) Maps for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the electron density surface of the molecule. Different colors represent different values of the electrostatic potential. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential localized around the carbonyl oxygen atom of the ester group, indicating its high susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. The oxygen of the methoxy group would also exhibit negative potential. Conversely, the hydrogen atoms of the vinyl group and the aromatic ring would show regions of positive potential, making them potential sites for nucleophilic interaction. These maps provide a powerful, intuitive guide to the molecule's intermolecular interactions.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry for analyzing chemical bonding. wikipedia.org It provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin, essentially mapping the spatial localization of electron pairs. wikipedia.orgjussieu.fr This method allows for an intuitive visualization of core and valence electrons, covalent bonds, and lone pairs, offering a faithful representation of VSEPR theory. wikipedia.org The ELF value ranges from 0 to 1, where a value of 1 signifies perfect localization, and a value of 0.5 corresponds to the delocalized electron gas. jussieu.fr

Topological analysis of the ELF partitions the molecular space into basins of attractors, which correspond to atomic cores, bonds, and lone pairs. canterbury.ac.uk While specific ELF analysis for this compound is not detailed in the available literature, studies on related molecules illustrate the methodology. For instance, in a computational study of a reaction involving 3-methylene-2,4-chromandione, ELF analysis revealed distinct valence basins. researchgate.net The analysis identified monosynaptic basins associated with non-bonding electron density on oxygen atoms and disynaptic basins characterizing C-C and C-O single bonds. researchgate.net A similar analysis on this compound would be expected to characterize the bonding within the methoxyphenyl group, the acrylate system, and the covalent link between them, providing quantitative data on their electronic nature.

Table 1: Illustrative ELF Valence Basin Populations for 3-methylene-2,4-chromandione This table demonstrates the type of data obtained from ELF analysis on a related ambident heterodiene system. researchgate.net

| Valence Basin | Integrated Electron Population (e) | Associated Bond/Feature |

|---|---|---|

| V(O4), V'(O4) | 5.92 | Non-bonding density at O4 oxygen |

| V(O6), V'(O6) | 5.24 | Non-bonding density at O6 oxygen |

| V(C3, O4) | 2.21 | C3-O4 single bond |

| V(C8, C9), V'(C8, C9) | 3.60 | Depopulated C8-C9 double bond |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides indispensable tools for mapping out the intricate pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that connect them.

Computational Elucidation of Catalytic Cycles and Intermediates

The study of reaction mechanisms through computational models, such as the Molecular Electron Density Theory (MEDT), allows for a deep understanding of how reactions proceed. nih.gov While a specific catalytic cycle involving this compound is not available, research on the [3+2] cycloaddition reaction of quinazoline-3-oxide with the structurally similar methyl 3-methoxyacrylate demonstrates the approach. nih.gov DFT calculations at the B3LYP/6-31G(d,p) level were used to map the reaction pathway, showing that the reaction proceeds via a slightly synchronous, one-step mechanism. nih.gov

In other complex reactions, like that between 2-methoxyfuran (B1219529) and a nitroalkene, computational studies have been crucial in revising previously proposed mechanisms. mdpi.com Initial hypotheses suggested a Diels-Alder intermediate, but quantum chemical calculations identified a more favorable pathway involving the formation of one of six possible zwitterionic intermediates, ruling out the Diels-Alder mechanism entirely. mdpi.com Such studies highlight the power of computational modeling to uncover non-intuitive reaction intermediates and refine mechanistic understanding.

Prediction of Reaction Pathways and Product Selectivity

Computational models are highly effective at predicting the outcome of chemical reactions, including regioselectivity and stereoselectivity. In the MEDT study of the reaction between quinazoline-3-oxide and methyl 3-methoxyacrylate, analysis of the local Parr functions was successfully used to explain the experimentally observed ortho regioselectivity. nih.gov Furthermore, the moderate exo stereoselectivity was explained by analyzing the thermodynamic characters of the reaction, which indicated that the formation of the most stable product was favored under the experimental conditions. nih.gov

The polarity of a reaction, which can be quantified by the global electron density transfer (GEDT) at the transition state, is a key factor in its reactivity and selectivity. For the hetero Diels-Alder reaction of 3-methylene-2,4-chromandione, the high GEDT value calculated at the transition states confirmed the highly polar nature of the reaction, which accounted for a very low activation energy. researchgate.net This polar reaction was predicted to have complete ortho regioselectivity and endo stereoselectivity, which is governed by a thermodynamic control. researchgate.net

Thermochemical and Kinetic Studies

Thermochemical and kinetic studies provide quantitative data on the energy changes and rates of chemical reactions, which are fundamental to understanding and controlling chemical processes.

Calculation of Thermodynamic Parameters (e.g., ΔH, ΔS) for Reactions

Density Functional Theory (DFT) is a widely used method for calculating the thermodynamic properties of molecules and reactions. For example, the thermodynamic parameters for the reaction of acryloyl chloride with water were determined using DFT calculations with the PBEPBE functional and 6-311G++(d,p) basis set. researchgate.net These calculations provided values for enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) over a temperature range of 298.15 K to 1000.00 K. The results showed that the reaction is exothermic (negative ΔH) across this entire temperature range, a critical piece of information for safety considerations. researchgate.net

Experimental methods, such as microcalorimetry, have been used to determine the heats of polymerization for various acrylates, including methyl acrylate. researchgate.net Such experimental data provides a valuable benchmark for theoretical calculations. Theoretical studies on the esterification of acrylic acid have also predicted the reaction to be endoergic, which aligns with experimental findings. researchgate.net

Table 2: Calculated Thermodynamic Parameters for the Reaction of Acryloyl Chloride with Water This table illustrates the kind of data generated from DFT calculations to understand reaction thermodynamics. researchgate.net

| Temperature (K) | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

|---|---|---|---|

| 298.15 | -30.83 | -1.84 | -30.28 |

| 400.00 | -30.34 | -0.42 | -30.17 |

| 500.00 | -29.62 | 1.08 | -30.16 |

| 600.00 | -28.74 | 2.53 | -30.26 |

| 700.00 | -27.78 | 3.88 | -30.50 |

| 800.00 | -26.79 | 5.13 | -30.89 |

| 900.00 | -25.80 | 6.28 | -31.45 |

| 1000.00 | -24.83 | 7.33 | -32.16 |

Energy Profiles of Reaction Pathways

A reaction energy profile is a graph that plots the change in potential energy as reactants are converted into products, passing through transition states and intermediates. researchgate.net These profiles are essential for understanding reaction kinetics, as the highest energy barrier (activation energy) on the profile typically corresponds to the rate-limiting step of the reaction. researchgate.net

For instance, in a theoretical study on the cyanosilylation of aldehydes, energy profiles were calculated to identify the rate-limiting step and determine the corresponding energy barriers. researchgate.net The profiles clearly visualized the relative energies of the reactants, intermediates, transition states, and products. Similarly, computational studies on the esterification of acrylic acid have estimated activation barriers for the main reaction and potential side reactions. researchgate.net The activation barriers for the esterification were found to be significantly lower in the presence of an acid catalyst compared to the uncatalyzed reaction in a vacuum. researchgate.net A study of the reaction between 2-methoxyfuran and a nitroalkene located six possible zwitterionic intermediates and calculated the energy barriers for their formation, allowing for the identification of the most probable reaction pathway. mdpi.com For a reaction involving this compound, a similar computational approach would map its energy profile, revealing kinetic bottlenecks and the most favorable pathways for its transformation.

Table 3: Illustrative Activation and Reaction Energies for a Hetero Diels-Alder Reaction Pathway This table provides an example of energy values that define a reaction profile, based on a computational study of the reaction between 3-methylene-2,4-chromandione and methyl vinyl ether. researchgate.net

| Reaction Pathway | Activation Gibbs Free Energy (ΔG‡, kcal/mol) | Reaction Gibbs Free Energy (ΔGr, kcal/mol) |

|---|---|---|

| ortho/endo (Path 1) | 13.9 | -16.7 |

| ortho/exo (Path 2) | 15.2 | -15.5 |

| meta/endo (Path 3) | 25.4 | -12.0 |

| meta/exo (Path 4) | 27.2 | -11.4 |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational chemistry method used to identify and visualize weak, non-covalent interactions within and between molecules. chemtools.org These interactions, which include hydrogen bonds, van der Waals forces, and steric clashes, are fundamental in fields like materials science and biochemistry, governing molecular conformation, stabilization, and assembly. nih.govyoutube.com

The NCI index is based on the electron density (ρ) and its derivatives, primarily the reduced density gradient (s). chemtools.org The analysis involves generating a 3D isosurface plot where different types of interactions are distinguished by color. A common color scheme is:

Blue: Indicates strong, attractive interactions such as hydrogen bonds.

Green: Represents weak, attractive van der Waals interactions.

Red: Signifies repulsive interactions, such as steric clashes in crowded molecular regions. youtube.comyoutube.com

These visualizations are derived from plotting the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix. Spikes appearing in the low-density, low-gradient regions of this plot are characteristic of non-covalent interactions. chemtools.org This technique allows for a qualitative analysis of the forces that dictate the three-dimensional structure and stability of a molecule like this compound.

While NCI analysis is a powerful tool for such investigations, specific computational studies applying NCI analysis to this compound are not available in the reviewed scientific literature. Therefore, a detailed plot or specific interaction analysis for this compound cannot be presented.

Prediction and Validation of Spectroscopic Data (NMR, UV-Vis, IR)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These theoretical calculations provide valuable insights into the molecule's structure and electronic properties, and the predicted spectra can be compared with experimental data for validation and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. Although specific computational data for this compound was not found, analysis of closely related compounds provides an indication of the expected spectral features. For instance, the experimental data for the isomeric Methyl 3-(4-methoxyphenyl)acrylate shows characteristic signals for the methoxy, acrylate, and aromatic protons and carbons. rsc.org

Table 1: Experimental NMR Data for the Related Compound Methyl 3-(4-methoxyphenyl)acrylate This table presents data for a related isomer to illustrate the types of signals expected for this compound. The exact chemical shifts for the target compound will differ due to the ortho-substitution pattern.

| Nucleus | Signal Type | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Attribution |

| ¹H NMR | Singlet | 3.81 | Methoxy group on phenyl ring |

| Singlet | 3.86 | Methyl ester group | |

| Doublet | 6.33 (J = 16.0 Hz) | Vinylic proton (α to C=O) | |

| Multiplet | 6.90-6.94 | Aromatic protons | |

| Multiplet | 7.47-7.50 | Aromatic protons | |

| Doublet | 7.67 (J = 16.0 Hz) | Vinylic proton (β to C=O) | |

| ¹³C NMR | Singlet | 51.6 | Methyl ester carbon |

| Singlet | 55.5 | Methoxy carbon | |

| Singlet | 114.4 | Aromatic CH | |

| Singlet | 115.5 | Vinylic CH (α to C=O) | |

| Singlet | 127.2 | Aromatic quaternary carbon | |

| Singlet | 129.8 | Aromatic CH | |

| Singlet | 144.6 | Vinylic CH (β to C=O) | |

| Singlet | 161.5 | Aromatic C-O | |

| Singlet | 167.8 | Ester carbonyl carbon | |

| Source: The Royal Society of Chemistry rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Computational chemistry can predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum (λmax). For this compound, the spectrum is expected to be dominated by π → π* transitions within the conjugated system formed by the phenyl ring and the acrylate moiety. While specific predicted spectra for this compound are not available, related structures such as 3-(2-methoxyphenyl)acrylaldehyde (B7806482) have been studied. nih.gov The substitution on the aromatic ring and the nature of the conjugated system will dictate the precise wavelengths of maximum absorption.

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy predicts the vibrational frequencies of a molecule's functional groups. These predictions are highly useful for interpreting experimental IR spectra. For this compound, characteristic vibrational modes are expected. The table below outlines these expected frequencies based on data from analogous compounds. mdpi.com

Table 2: Predicted Characteristic IR Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C=O Stretching | Ester Carbonyl | ~1710 |

| C=C Stretching | Alkene | ~1630 |

| C-O Stretching | Ester and Ether | 1160 - 1300 |

| C-H Stretching | Aromatic/Vinylic | 3000 - 3100 |

| C-H Stretching | Aliphatic (Methyl) | 2850 - 2960 |

| C-H Bending | Aromatic | 750 - 900 |

| Source: Based on data for analogous cinnamic acid esters. mdpi.com |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Synthetic Building Block

The reactivity of the acrylate (B77674) group, combined with the electronic and steric influences of the 2-methoxyphenyl substituent, makes Methyl 3-(2-methoxyphenyl)acrylate a strategic precursor in multi-step organic syntheses.

This compound serves as a valuable starting material for the synthesis of intricate organic molecules. The electron-donating nature of the methoxy (B1213986) group can influence the reactivity of the aromatic ring and the conjugated system, allowing for selective transformations. For instance, related acrylate derivatives have been utilized as precursors in the synthesis of natural products. One such example is the synthesis of methyl 3-(3-hydroxyphenoxy)acrylate, a key precursor to the natural product 3-(3-hydroxyphenoxy)-2-propenal, which has been synthesized from resorcinol (B1680541) and methyl propiolate. scielo.br The strategic placement of the methoxy group in this compound offers a handle for further functionalization, enabling the construction of complex scaffolds found in various natural and synthetic compounds.

| Precursor | Synthesized Complex Molecule/Intermediate | Reference |